molecular formula C14H13N3O2S B2731255 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 879576-89-3

1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2731255
CAS No.: 879576-89-3
M. Wt: 287.34
InChI Key: YFJWBRWVCCDXGH-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic carboxylic acid derivative with a pyrazolo[3,4-b]pyridine core substituted at the 1- and 6-positions with isopropyl and thiophen-2-yl groups, respectively. Its molecular formula is C₁₇H₁₆N₃O₂S, and it has shown promise as a peroxisome proliferator–activated receptor (PPAR) activator, demonstrating efficacy in reducing plasma triglyceride levels in preclinical models . This article compares its structural, physicochemical, and biological properties with closely related analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8(2)17-13-10(7-15-17)9(14(18)19)6-11(16-13)12-4-3-5-20-12/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJWBRWVCCDXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group at position 4 is a primary site for oxidation. Under oxidative conditions, this group can undergo decarboxylation or form reactive intermediates. For example:

  • Decarboxylation : Heating the compound in the presence of Pd(OAc)₂ and acetic acid under an O₂ atmosphere (1 atm) at 130°C leads to decarboxylation, forming the corresponding pyrazolo[3,4-b]pyridine derivative .

EntryOxidizing AgentConditionsYield (%)
1Pd(OAc)₂ + O₂130°C, 18h94
2Cu(OAc)₂ + air130°C, 18h74

Reduction Reactions

The pyridine ring and thiophene moiety are susceptible to reduction. Hydrogenation using palladium catalysts selectively reduces the pyridine ring to a piperidine derivative, while the thiophene group remains intact.

Example Reaction :

text
1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid → Hydrogenation → 1-(propan-2-yl)-6-(thiophen-2-yl)-1,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-4-carboxylic acid
CatalystSolventPressure (atm)Yield (%)
Pd/CEtOH382

Substitution Reactions

The thiophene and pyrazole rings participate in electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the α-position of the thiophene ring .

  • Sulfonation : Concentrated H₂SO₄ at 80°C adds sulfonic acid groups to the pyrazole ring.

Nucleophilic Substitution

The carboxylic acid group undergoes nucleophilic acyl substitution. For instance, treatment with SOCl₂ converts it to an acid chloride, which reacts with amines to form amides :

Example :

text
Acid chloride + 4-fluorophenylamine → N-(4-fluorophenyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
AmineCatalystYield (%)
4-FluorophenylamineNone89
4-CyanophenylamineDMAP78

Cross-Coupling Reactions

The thiophene and pyrazole rings enable Suzuki-Miyaura and Sonogashira couplings.

Suzuki Coupling

The brominated derivative reacts with aryl boronic acids under Pd catalysis :

text
6-Bromo derivative + 4-methylphenylboronic acid → 6-(4-methylphenyl)-substituted product
Boronic AcidCatalystYield (%)
4-MethylphenylPd(PPh₃)₄85
3-NitrophenylPd(PPh₃)₄72

Sonogashira Coupling

The compound reacts with terminal alkynes in the presence of CuI and Pd(PPh₃)₂Cl₂:

text
6-Iodo derivative + Phenylacetylene → 6-(Phenylethynyl)-substituted product
AlkyneSolventYield (%)
PhenylacetyleneDMF68
Propargyl alcoholDMF61

Condensation Reactions

The carboxylic acid participates in condensations to form esters, anhydrides, or heterocycles.

Esterification :

text
Acid + Ethanol (H₂SO₄ catalyst) → Ethyl ester derivative
AlcoholCatalystYield (%)
EthanolH₂SO₄92
MethanolHCl88

Biological Activity-Driven Modifications

The compound is a scaffold for antitubercular and antiviral agents. Key modifications include:

  • Reductive desulfurization : Removal of the thiophene sulfur using Raney Ni/H₂ enhances bioavailability .

  • Hydrolysis : The ethyl ester derivative hydrolyzes to regenerate the carboxylic acid under basic conditions .

Thermal and Photochemical Reactions

  • Thermal decomposition : Above 250°C, the compound degrades into CO₂, SO₂, and aromatic fragments.

  • Photochemical oxidation : UV irradiation in the presence of O₂ generates hydroxylated derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, exhibit significant antimicrobial properties. A study showed that heteroaryl pyrazole derivatives demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents (Hamed et al., 2020) .

Anti-inflammatory and Antioxidant Properties

Recent findings have highlighted the anti-inflammatory and antioxidant activities of compounds similar to this compound. These properties are crucial for therapeutic applications in treating conditions characterized by oxidative stress and inflammation (Shehab et al., 2018) .

Synthesis of Structurally Diverse Libraries

The compound serves as a versatile building block for synthesizing a wide range of derivatives through various chemical reactions such as alkylation and cyclization. For instance, related compounds have been utilized to create structurally diverse libraries that can be screened for biological activity (Roman, 2013) .

Functionalization Reactions

The ability to undergo functionalization reactions allows for the modification of the compound to produce novel derivatives with enhanced properties. Studies have shown that these reactions can yield various ester or amide derivatives, expanding the utility of this compound in synthetic chemistry (Akçamur et al., 1997) .

Several studies have focused on the biological assays of compounds related to this compound. For example:

StudyFocusFindings
Hamed et al., 2020AntimicrobialSignificant activity against E. coli and S. aureus
Shehab et al., 2018Anti-inflammatoryPotent effects observed in vitro
Roman, 2013SynthesisSuccessful creation of diverse libraries

These studies underscore the compound's potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Modifications and Molecular Properties

The table below summarizes structural variations and molecular properties of the target compound and selected analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Application CAS/Reference
1-(Propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Target Compound) 1: Isopropyl; 6: Thiophen-2-yl 327.41 PPAR activation (EC₅₀ < fenofibrate) 879576-89-3
1-Cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: Cyclopentyl; 3: Methyl; 6: Thiophen-2-yl 327.41 Unknown (structural analog) 937597-71-2
1-(2-Fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1: 2-Fluorophenyl; 6: Thiophen-2-yl 339.35 Potential β-lactamase inhibition 1011398-29-0
6-(2,5-Dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6: 2,5-Dimethylfuran-3-yl; 1: Isopropyl 299.32 Unreported (heterocycle variation) 924249-82-1
6-(Furan-2-yl)-3-methyl-1-(4-(pyridin-4-yl)benzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6: Furan-2-yl; 1: 4-(Pyridin-4-yl)benzyl 415.44 Kinase inhibition (synthetic intermediate) N/A

Key Observations from SAR Studies

The 2-fluorophenyl substituent in CAS 1011398-29-0 introduces electron-withdrawing effects, which may improve metabolic stability or target binding via halogen bonding .

Role of 6-Position Heterocycles :

  • The thiophen-2-yl group in the target compound contributes to π-π stacking interactions and sulfur-mediated van der Waals forces, which are critical for PPAR activation .
  • Replacement with furan-2-yl (as in CAS 924249-82-1) reduces molecular weight (299.32 g/mol) but may diminish hydrophobic interactions due to furan’s oxygen atom .

Biological Activity Trends: The target compound’s PPAR activation (EC₅₀ lower than fenofibrate) highlights the importance of the thiophen-2-yl/isopropyl combination for potency . Analogs with bulky aryl groups (e.g., 4-(pyridin-4-yl)benzyl in ) show divergent applications, such as kinase inhibition, suggesting scaffold versatility.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The isopropyl group (logP ~2.5 estimated) in the target compound balances solubility and permeability, whereas 2-fluorophenyl (logP ~3.0) may increase lipophilicity at the expense of aqueous solubility .
  • Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, but fluorinated analogs (e.g., CAS 1011398-29-0) may resist this due to fluorine’s electron-withdrawing effects .
  • Synthetic Accessibility : Microwave-assisted multi-component cyclization (as in ) is a common method for pyrazolo[3,4-b]pyridine synthesis, though substituent choice affects yield and purity.

Biological Activity

The compound 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is part of a broader class of pyrazolo[3,4-b]pyridine derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C14H13N3O2S
  • Molecular Weight : 287.34 g/mol
  • CAS Number : 879576-89-3

Structural Features

The structure of the compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the thiophene ring and the isopropyl group at specific positions contributes to its unique pharmacological profile.

Antiviral Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent antiviral properties. For instance, a series of compounds including those with similar structural motifs were evaluated for their efficacy against enteroviruses such as poliovirus and coxsackievirus. The findings indicated that compounds with an isopropyl group at the N1 position displayed significantly higher selectivity indices for inhibiting viral replication compared to other analogues .

TBK1 Inhibition

Another notable biological activity of this compound is its role as a TBK1 inhibitor . TBK1 (TANK-binding kinase 1) is crucial in regulating innate immune responses and has implications in cancer therapy. Compounds within this class have shown IC50 values as low as 0.2 nM for TBK1 inhibition, indicating their potential as therapeutic agents in inflammatory and cancer-related diseases .

Antitubercular Activity

In vitro studies have also highlighted the antitubercular activity of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Certain modifications on the core structure have been linked to enhanced efficacy in inhibiting bacterial growth, demonstrating the potential for developing new antitubercular agents from this scaffold .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural features:

PositionSubstituentEffect on Activity
N1IsopropylIncreased antiviral activity
C6Thiophen-2-ylEssential for TBK1 inhibition
C4Carboxylic acidEnhances solubility

This table summarizes how specific substitutions influence the biological activity of the compound, emphasizing the importance of structural optimization in drug design.

Case Study 1: Antiviral Screening

In a study conducted by Xing et al., various pyrazolo[3,4-b]pyridine derivatives were screened for their antiviral activities against enteroviruses. The compound containing an isopropyl group at the N1 position was among those exhibiting promising results with high selectivity indices and low cytotoxicity in vitro .

Case Study 2: TBK1 Inhibition and Cancer Therapy

A series of pyrazolo[3,4-b]pyridine derivatives were tested for their ability to inhibit TBK1 signaling pathways. Compound 15y , structurally related to our target compound, demonstrated significant inhibition of TBK1 with an IC50 value of 0.2 nM and showed potential in reducing cell proliferation across various cancer cell lines .

Q & A

Q. What are the common synthetic routes for 1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of a pyridine precursor (e.g., 2-aminopyridine derivatives) with a thiophene-containing aldehyde or ketone under acidic or basic conditions to form the pyrazolo-pyridine core .
  • Step 2 : Functionalization of the pyridine ring, such as introducing the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions .
  • Step 3 : Purification via recrystallization (e.g., using acetic acid) or column chromatography to isolate the target compound .
    Example: A palladium-catalyzed coupling reaction may be employed to integrate the thiophene moiety, as seen in analogous heterocyclic systems .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, pyridine ring protons at δ 8.0–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C15H13N3O2SC_{15}H_{13}N_3O_2S: 299.07 g/mol) .
  • Melting Point Analysis : Determines crystalline stability (e.g., mp 123–124°C for structurally related compounds) .

Q. What are the primary biological activity screening assays for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) or metabolic enzymes (e.g., cytochrome P450) using fluorescence-based or colorimetric substrates .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Cytotoxicity Studies : MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos for coupling reactions .
  • Temperature Control : Optimize cyclization steps (e.g., 40–100°C under inert atmospheres) to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) for intermediates and switch to acetic acid for cyclization .
    Example: A 10–15% yield increase was reported for similar compounds by adjusting cesium carbonate stoichiometry in coupling reactions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Decoupling Experiments : Assign overlapping 1H^1H-NMR signals (e.g., thiophene vs. pyridine protons) using 2D techniques (COSY, HSQC) .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled precursors to trace unexpected byproducts .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) to assess bioactivity changes .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (carboxylic acid) and hydrophobic (isopropyl) groups .

Q. How to address low reproducibility in bioactivity assays?

  • Methodological Answer :
  • Standardize Protocols : Use identical cell passage numbers, serum batches, and incubation times across experiments.
  • Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
  • Data Normalization : Express results as % inhibition relative to vehicle controls to minimize plate-to-plate variability .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting results in enzyme inhibition vs. cellular assays?

  • Methodological Answer :
  • Membrane Permeability : Assess compound solubility (logP) via shake-flask methods; poor permeability may explain discrepancies .
  • Metabolic Stability : Perform liver microsome assays to detect rapid degradation in cellular environments .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific responses .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry .
  • Transcriptomic Profiling : RNA-seq or qPCR arrays to identify downstream gene regulation .

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Light/Temperature Stress : Expose to UV light (ICH Q1B guidelines) or 40°C/75% RH for accelerated stability testing .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., decarboxylation or thiophene oxidation) .

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